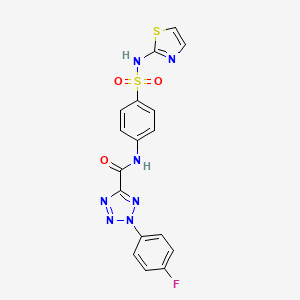
2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN7O3S2 and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : 2H-tetrazole ring
- Substituents :
- A 4-fluorophenyl group
- A thiazol-2-yl sulfamoyl moiety connected to another 4-phenyl group
This unique combination of functional groups suggests potential interactions with biological targets, which we will explore in the following sections.
Antitumor Activity
Recent studies have indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to our target have shown promising results in inhibiting tumor cell proliferation in vitro. In one study, a series of tetrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications to the phenyl and thiazole groups can enhance activity against specific types of cancer cells .
Antiallergic Activity
The antiallergic properties of tetrazole derivatives have also been documented. A related study established a correlation between the structure of tetrazole compounds and their efficacy in the rat passive cutaneous anaphylaxis (PCA) test. The findings indicated that certain structural features significantly influence the potency of these compounds, with some derivatives exhibiting ID50 values considerably lower than traditional antiallergic medications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and allergic responses, such as phosphatidylinositol 3-kinase (PI3K) .
- Receptor Modulation : The compound may act as a positive allosteric modulator at specific receptors, enhancing or inhibiting receptor activity depending on the context. This is particularly relevant for GABA-A receptors, where structural modifications can lead to increased metabolic stability and reduced toxicity .
Study 1: In Vitro Antitumor Activity
A recent investigation into a series of tetrazole-based compounds demonstrated that modifications to the thiazole and phenyl groups significantly influenced their cytotoxicity against breast cancer cell lines. The study highlighted that specific substitutions could lead to up to a 50% increase in cell death compared to control groups .
Study 2: Antiallergic Efficacy
In another study focusing on antiallergic activity, a derivative closely related to our compound was tested for its ability to inhibit allergic responses in vivo. The results showed a marked reduction in histamine release from mast cells, suggesting that the compound effectively mitigates allergic reactions through inhibition of mediator release .
Data Tables
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN7O3S2/c18-11-1-5-13(6-2-11)25-22-15(21-24-25)16(26)20-12-3-7-14(8-4-12)30(27,28)23-17-19-9-10-29-17/h1-10H,(H,19,23)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXMSIGDMNHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














